4-Ethyl-2-isopropoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-(propan-2-yloxy)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-(propan-2-yloxy)phenol typically involves the alkylation of phenol derivatives. One common method is the Williamson ether synthesis, where phenol is reacted with an alkyl halide in the presence of a base. For instance, the reaction of 4-ethylphenol with isopropyl bromide in the presence of a strong base like sodium hydride can yield 4-ethyl-2-(propan-2-yloxy)phenol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(propan-2-yloxy)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-Ethyl-2-(propan-2-yloxy)phenol has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex organic molecules.
Biology: Phenol derivatives are often studied for their antimicrobial and antioxidant properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-2-(propan-2-yloxy)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition processes .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to an aromatic ring.
4-Ethylphenol: Similar structure but lacks the isopropoxy group.
2-Isopropoxyphenol: Similar structure but lacks the ethyl group.
Uniqueness
These substituents can enhance its solubility, stability, and interaction with other molecules compared to simpler phenol derivatives .
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-ethyl-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C11H16O2/c1-4-9-5-6-10(12)11(7-9)13-8(2)3/h5-8,12H,4H2,1-3H3 |
InChI Key |
SOKRJYILBKTRHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.